molecular formula C8H14F3N3O4S B2613042 1-(Azetidin-3-yl)-1,3-diazinan-2-one;trifluoromethanesulfonic acid CAS No. 2503204-87-1

1-(Azetidin-3-yl)-1,3-diazinan-2-one;trifluoromethanesulfonic acid

Cat. No. B2613042
CAS RN: 2503204-87-1
M. Wt: 305.27
InChI Key: FWGUCASMPKKEJO-UHFFFAOYSA-N
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Description

Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . It is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines .


Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . Even more effective is a mixture of lithium aluminium hydride and aluminium trichloride, a source of “AlClH2” and "AlCl2H" . Azetidine can also be produced by a multistep route from 3-amino-1-propanol .


Molecular Structure Analysis

The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .


Chemical Reactions Analysis

1,3-diazole shows an amphoteric phenomenon i.e. it can behave like acid as well as a base . Two types of lone pair are present in the imidazole ring, delocalized and non-delocalized (non-Huckle) lone pair, i.e. both nitrogen of 1,3-diazole shows different dissociation constant .


Physical And Chemical Properties Analysis

Azetidine is a colorless liquid with a density of 0.847 g/cm3 at 25 °C . It has a boiling point of 61 to 62 °C (142 to 144 °F; 334 to 335 K) and is miscible in water .

Scientific Research Applications

Safety and Hazards

Azetidine is somewhat strong base and combustible . It has a GHS labelling with a signal word “Danger” and hazard statements H225, H314 .

properties

IUPAC Name

1-(azetidin-3-yl)-1,3-diazinan-2-one;trifluoromethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.CHF3O3S/c11-7-9-2-1-3-10(7)6-4-8-5-6;2-1(3,4)8(5,6)7/h6,8H,1-5H2,(H,9,11);(H,5,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGUCASMPKKEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N(C1)C2CNC2.C(F)(F)(F)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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